5-Bromo-6-chloronicotinic acid

Catalog No.
S665377
CAS No.
29241-62-1
M.F
C6H3BrClNO2
M. Wt
236.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-6-chloronicotinic acid

Complex pyridine functionalization often suffers from poor regioselectivity when using symmetric dihalides, leading to isomer mixtures and low yields. 5-Bromo-6-chloronicotinic acid solves this with three orthogonal reactive sites: C3-COOH, C5-Br, C6-Cl, enabling predictable, sequential derivatization without protecting groups.

  • Enables high-yield SNAr at C6-Cl followed by Pd-catalyzed coupling at C5-Br.
  • Key starting material for Asciminib (BCR-ABL1 inhibitor).
  • Minimizes purification steps, scaling smoothly from discovery to production.
  • Bulk stock available for immediate delivery.

CAS Number

29241-62-1

Product Name

5-Bromo-6-chloronicotinic acid

IUPAC Name

5-bromo-6-chloropyridine-3-carboxylic acid

Molecular Formula

C6H3BrClNO2

Molecular Weight

236.45 g/mol

InChI

InChI=1S/C6H3BrClNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)

InChI Key

DXEUARPQHJXMII-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)C(=O)O

The exact mass of the compound 5-Bromo-6-chloronicotinic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142311. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

5-Bromo-6-chloro-3-pyridinecarboxylic acid, 5-Bromo-6-chloropyridine-3-carboxylic acid, 5-Bromo-6-chloronicotinic acid

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

5-Bromo-6-chloronicotinic acid is a highly functionalized pyridine building block defined by three orthogonal reactive sites: a C3 carboxylic acid, a C5 bromine, and a C6 chlorine. This precise structural arrangement provides a privileged scaffold for medicinal chemistry and agrochemical synthesis, most notably serving as the critical starting material for the FDA-approved BCR-ABL1 inhibitor Asciminib [1]. By offering distinct kinetic and thermodynamic profiles at each position, this compound enables rapid, sequential functionalization without the need for complex protecting group strategies, making it a high-value precursor for complex multi-ring drug candidates [2].

Research Fit

Core Utility

Orthogonal dihalogenated building block for sequential cross-coupling

Regiochemical Control

Enables chemoselective C–Br and C–Cl functionalization in one scaffold

Complex Molecule Synthesis

Supports efficient construction of densely substituted pyridine derivatives

Substituting 5-bromo-6-chloronicotinic acid with cheaper alternatives like 5,6-dichloronicotinic acid or mono-halogenated pyridines severely compromises synthetic efficiency and manufacturability [1]. In 5,6-dichloronicotinic acid, the lack of halogen differentiation leads to poor regioselectivity during nucleophilic aromatic substitution (SNAr) and cross-coupling, generating complex isomeric mixtures that require costly chromatographic separations and drastically reduce overall yield. Conversely, mono-halogenated analogs simply lack the necessary handles for dual ring functionalization. The specific Br/Cl pairing ensures orthogonal reactivity—the C6-Cl bond is highly activated for SNAr, while the C5-Br bond is preferentially targeted by palladium catalysts—ensuring high-yield, predictable, and scalable downstream processing [2].

Substitution Risk

!

Mono-halogenated nicotinic acid analogs lack orthogonal reactivity; sequential derivatization may not transfer.

!

Different halogenation pattern alters lipophilicity and acidity; physicochemical profile may shift synthesis and purification outcomes.

!

Crystal packing and solid-state properties differ from mono‑halogenated analogs; material behavior may not reproduce.

High-Yield Sequential Amidation and SNAr Functionalization

In the synthesis of complex kinase inhibitors such as Asciminib, 5-bromo-6-chloronicotinic acid demonstrates exceptional processability. The C3 carboxylic acid can be quantitatively converted to an acyl chloride and condensed with an aniline to form a nicotinamide intermediate in 77% yield [1]. Subsequently, the C6-Cl bond undergoes highly regioselective SNAr displacement with an alcohol or amine at elevated temperatures (e.g., 140 °C), leaving the C5-Br bond completely intact for later cross-coupling. This regiocontrol is highly challenging with 5,6-dichloronicotinic acid, which tends to yield mixed substitution products under identical SNAr conditions [2].

Evidence DimensionRegioselective SNAr Yield (C6 position)
Target Compound Data77% yield for C3 amidation, followed by selective C6-SNAr with intact C5-Br
Comparator Or Baseline5,6-Dichloronicotinic acid (yields complex regioisomeric mixtures requiring separation)
Quantified DifferenceNear-quantitative regiocontrol vs. non-selective mixed substitution
ConditionsAmidation via acyl chloride, followed by SNAr with amine/alcohol at 140 °C

Guarantees high-purity intermediate generation without the yield loss and purification bottlenecks associated with undifferentiated di-halogenated precursors.

Lipophilicity (LogP)
Cross-study comparable
2.19 (XLogP3)
Reported >40% higher than mono-halogenated nicotinic acids
In silico prediction; may support CNS permeability screening

Selective C5-Br Suzuki-Miyaura Cross-Coupling

Following C6 functionalization, the remaining C5-Br bond in 5-bromo-6-chloronicotinic acid derivatives exhibits excellent reactivity toward palladium-catalyzed cross-coupling [1]. In established pharmaceutical workflows, the C5-Br position is successfully coupled with pyrazole or pyrimidine boronic esters using palladium catalysts, achieving high conversion rates. If 6-chloronicotinic acid were used as a cheaper substitute, this secondary functionalization would be impossible. The distinct oxidative addition preference of Pd(0) for the C-Br bond over the C-Cl bond ensures a highly versatile and programmable synthetic route [2].

Evidence DimensionSecondary Functionalization Capability (Cross-Coupling)
Target Compound DataEnables selective C5 Suzuki coupling post-SNAr
Comparator Or Baseline6-Chloronicotinic acid (0% secondary coupling capability)
Quantified DifferenceEnables 3-point functionalization vs. 2-point functionalization
ConditionsPalladium-catalyzed Suzuki-Miyaura coupling with boronic esters

Allows procurement teams to source a single starting material capable of generating highly complex, tri-substituted pyridine derivatives.

Acidity (pKa)
Cross-study comparable
2.85 ± 0.10
Intermediate between 2-chloro and 6-chloro positional isomers
In silico estimate; affects salt formation and coupling partner reactivity

Scalability and Overall Yield in Commercial API Synthesis

The commercial viability of a building block is dictated by its performance across a multi-step sequence. For the production of Asciminib, utilizing 5-bromo-6-chloronicotinic acid as the starting material allows for a streamlined four-step synthesis with an impressive overall yield of 47% [1]. This high throughput is a direct result of the compound's orthogonal reactivity, which eliminates the need for protection/deprotection steps and minimizes byproduct formation. Attempting a similar multi-substituted pyridine synthesis using unhalogenated or mono-halogenated starting materials typically requires significantly more steps with overall yields frequently falling below 15% [2].

Evidence DimensionMulti-step API Synthesis Efficiency
Target Compound Data4-step synthesis, 47% overall yield
Comparator Or BaselineStandard multi-step pyridine functionalization from unhalogenated precursors (7-10 steps, <15% yield)
Quantified Difference32% higher absolute overall yield and 3-6 fewer synthetic steps
ConditionsCommercial-scale synthesis of Asciminib (amidation, SNAr, Suzuki coupling, deprotection)

Drastically reduces the cost of goods (COGs) and cycle time for commercial-scale pharmaceutical manufacturing.

Orthogonal Reactivity
Class-level inference
2 reactive sites (C–Br, C–Cl) vs. 1 in mono-halogenated analogs
Reported chemoselective sequential cross-coupling advantage
Pd-catalyzed conditions; reactivity difference is class-level, verify for specific substrates
Crystal Packing
Cross-study comparable
Monoclinic (target) vs. Triclinic (5‑bromonicotinic acid)
Solid-state packing difference may influence solubility and stability
XRD single-crystal data; relevant for material and formulation studies

Synthesis of Allosteric Kinase Inhibitors

The primary industrial application is as the starting material for Asciminib and related allosteric BCR-ABL1 inhibitors, where the C3, C5, and C6 positions must be independently functionalized to fit into the target binding pocket [1].

Library Generation via Programmable Functionalization

Ideal for combinatorial chemistry workflows where the C3 acid, C6 chlorine, and C5 bromine are sequentially reacted with diverse amines, alcohols, and boronic acids to generate large libraries of substituted pyridines for high-throughput screening [2].

Development of Novel Agrochemicals

Used in the discovery of new pesticides and plant growth regulators where the halogenated pyridine core provides essential metabolic stability and the orthogonal handles allow for rapid, late-stage diversification [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS medicinal chemistry scaffold design
Orthogonal dihalogen reactivity and reported enhanced lipophilicity
Stepwise cross-coupling efficiency; permeability assay context
Solid-state property engineering
Monoclinic crystal packing distinct from mono‑halogenated analogs
Polymorph and co‑crystal screening; dissolution/stability profiling
Agrochemical intermediate development
Dual-halogen scaffold with reported higher logP for cuticle penetration
Structure‑activity relationship; biological efficacy screening

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

234.90357 Da

Monoisotopic Mass

234.90357 Da

Heavy Atom Count

11

UNII

W97MD8T7UD

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29241-62-1

Wikipedia

5-Bromo-6-chloronicotinic acid

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